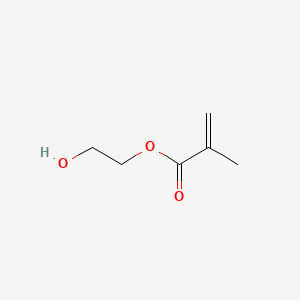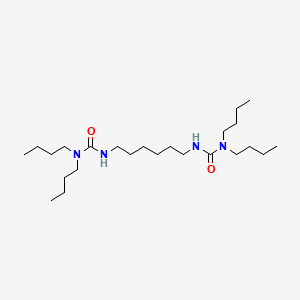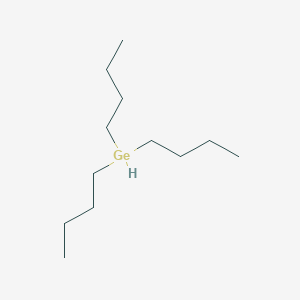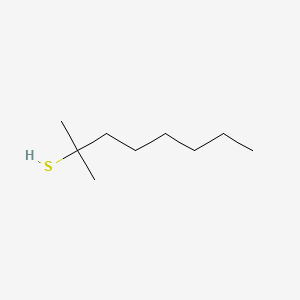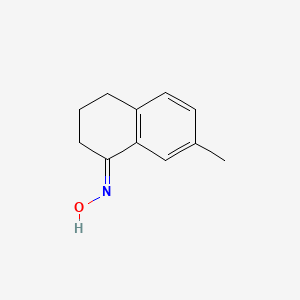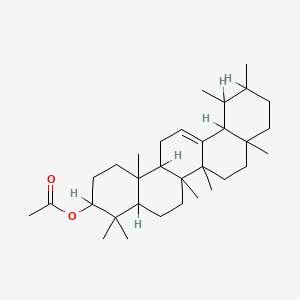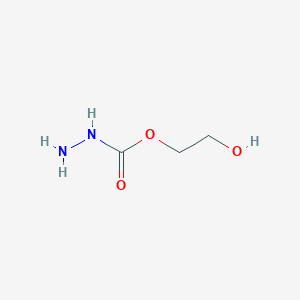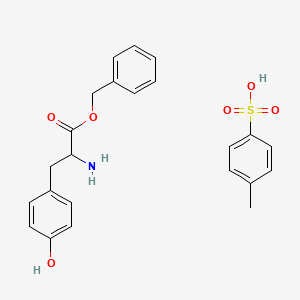![molecular formula C7H13N3O4 B7798908 (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate](/img/structure/B7798908.png)
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate” is a chemical substance listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate involves several steps, including the use of specific reagents and catalysts. The preparation methods typically involve:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts: Catalysts are often used to accelerate the reaction rates and improve the yield of the final product.
Purification: After the synthesis, the compound is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand. This involves:
Large-Scale Reactors: The reactions are carried out in large-scale reactors to produce significant quantities of the compound.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Stringent quality control measures are implemented to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also be reduced under specific conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Addition: Addition reactions involve the addition of atoms or groups to the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as water, ethanol, or acetone.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation states, while reduction may yield lower oxidation states.
Aplicaciones Científicas De Investigación
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: It influences various biochemical pathways, leading to changes in cellular functions and processes.
Molecular Interactions: The compound forms specific molecular interactions that contribute to its overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate include:
CID 1234567: This compound has a similar chemical structure and properties.
CID 2345678: Another compound with comparable characteristics.
CID 3456789: Shares similar functional groups and reactivity.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique reactivity and interactions make it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(7(13)14)10-6(12)3-9-5(11)2-8/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQOOWAONKGYKQ-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19729-30-7 |
Source


|
| Record name | Glycylglycylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19729-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
